(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 494195-98-1
VCID: VC20823598
InChI: InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
SMILES: CC(=O)OC1CC(=CC2C1O2)C(=O)OC
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester

CAS No.: 494195-98-1

Cat. No.: VC20823598

Molecular Formula: C10H12O5

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester - 494195-98-1

Specification

CAS No. 494195-98-1
Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
IUPAC Name methyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Standard InChI InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
Standard InChI Key CAHCTLXUBYFEJL-XHNCKOQMSA-N
Isomeric SMILES CC(=O)O[C@H]1CC(=C[C@H]2[C@@H]1O2)C(=O)OC
SMILES CC(=O)OC1CC(=CC2C1O2)C(=O)OC
Canonical SMILES CC(=O)OC1CC(=CC2C1O2)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator